molecular formula C24H20BrClN2O2 B4941871 ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate

ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate

Cat. No. B4941871
M. Wt: 483.8 g/mol
InChI Key: NVTKHMHPJCZVBD-UHFFFAOYSA-N
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Description

Ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate is a chemical compound that belongs to the family of quinazoline derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate is not fully understood. However, it has been suggested that it acts by inhibiting various enzymes and proteins involved in cell signaling pathways. It has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have antibacterial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms. In addition, it has been found to have potential in the treatment of neurological disorders by modulating various neurotransmitter systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate in lab experiments is its broad spectrum of biological activities. It has been shown to exhibit activity against various types of cancer cells as well as microorganisms. Another advantage is its relatively simple synthesis method. However, one of the limitations of using ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure for improved activity and reduced toxicity. Additionally, it would be interesting to explore its potential applications in other areas such as immunology and inflammation. Finally, it would be important to evaluate its safety and efficacy in vivo for potential clinical use.

Synthesis Methods

The synthesis of ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate involves the reaction of 6-bromo-2-(4-chlorophenyl)-4-phenylquinazoline with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The final product is obtained by purification using column chromatography.

Scientific Research Applications

Ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anticancer, antibacterial, antifungal, and antiviral activities. It has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrClN2O2/c1-2-30-22(29)15-28-23(16-6-4-3-5-7-16)20-14-18(25)10-13-21(20)27-24(28)17-8-11-19(26)12-9-17/h3-14,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTKHMHPJCZVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [6-bromo-2-(4-chlorophenyl)-4-phenylquinazolin-3(4H)-yl]acetate

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